molecular formula C26H20FN3O4S B2722517 N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-40-3

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2722517
CAS RN: 899941-40-3
M. Wt: 489.52
InChI Key: OJZDIZKIJNZHEB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20FN3O4S and its molecular weight is 489.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptor (PBR)

Research has identified derivatives of this compound as potent radioligands for peripheral benzodiazepine receptors (PBRs), suggesting their potential in neuroimaging and the study of neuroinflammation and tumor progression. For example, studies on compounds such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106 highlight their effectiveness in binding to PBRs, with implications for positron emission tomography (PET) imaging in identifying regions of the brain associated with high PBR density (Zhang et al., 2003; Wang et al., 2009).

Crystal Structure Analysis

The compound's structural analogs have been subject to crystallographic analysis to understand their conformation and interactions. This research contributes to the broader knowledge of chemical interactions and structural design in medicinal chemistry (Subasri et al., 2017).

Synthesis and Chemical Properties

Studies have also focused on the synthesis and evaluation of related compounds, examining their chemical properties and potential as reagents or intermediates in pharmaceutical development. For instance, research into p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts reveals their versatility as reagents for synthesizing N-alkylacetamides and carbamates, indicating the broader applicability of compounds related to N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in synthetic chemistry (Sakai et al., 2022).

Medicinal Chemistry Innovations

Research into the compound's derivatives has yielded insights into potential antitumor and anti-inflammatory agents. Novel syntheses have led to compounds with significant biological activity, underscoring the importance of this chemical framework in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Docking Studies

Quantitative chemical insights and molecular docking studies have revealed the interaction dynamics of related compounds with biological targets, such as SARS-CoV-2 protein, providing a foundation for the development of novel antiviral agents (Mary et al., 2020).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4S/c1-33-19-9-4-6-16(12-19)14-30-25(32)24-23(20-10-2-3-11-21(20)34-24)29-26(30)35-15-22(31)28-18-8-5-7-17(27)13-18/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZDIZKIJNZHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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